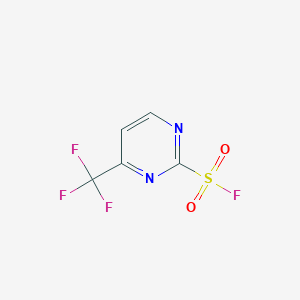

![molecular formula C23H26N2O B2964381 N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide CAS No. 329778-67-8](/img/structure/B2964381.png)

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

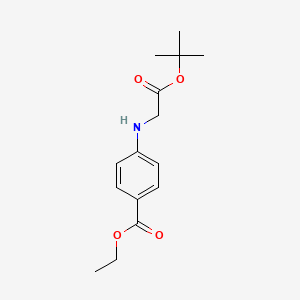

“N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide” is a compound that was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Synthesis Analysis

The compound was synthesized by adding N, N ′-dicyclohexylcarbodiimide (1 mmol) to a solution of ibuprofen (1 mmol) in CH 2 Cl 2. The reaction mixture was stirred at room temperature for 10 min .Molecular Structure Analysis

The molecular structure of the compound was determined by various methods including 1 H-NMR and 13 C-NMR, UV, IR, and mass spectral data . The linear formula of the compound is C13H14N2O .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of the compound involves the reaction of tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This reaction results in the formation of an amide bond .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 °C . The molecular weight of the compound is 214.269 .Aplicaciones Científicas De Investigación

Thermoresponsive Polymers

A study detailed the synthesis of a novel acrylamide monomer, showcasing its application in creating thermoresponsive homopolymers. These polymers exhibit tunable lower critical solution temperatures (LCST) influenced by molecular weight, salt concentration, and pH value, making them relevant for a wide range of applications including smart textiles, drug delivery systems, and environmental sensing technologies (Jiang et al., 2014).

Protein Structure Analysis

Acrylamide has been utilized as an efficient quencher of tryptophanyl fluorescence in proteins, providing a means to quantitatively determine the exposure of tryptophan residues. This approach aids in understanding protein structure, conformational changes, and interaction with other molecules, offering valuable insights into protein function and dynamics (Eftink & Ghiron, 1976).

Drug Delivery Research

Poly(N-isopropylacrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Its properties allow for controlled release of drugs in response to temperature changes, highlighting its potential in creating more effective and targeted drug delivery mechanisms (Convertine et al., 2004).

Bioengineering Applications

Poly(N-isopropylacrylamide) has also been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is crucial for advancing tissue engineering, regenerative medicine, and cell-based therapies by enabling the manipulation and culture of cells in a more physiologically relevant manner (Cooperstein & Canavan, 2010).

Propiedades

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZLTPBKFGVDEM-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-azepan-1-yl-1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2964301.png)

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)